Ethyl (1-ethoxyethylidene)carbazate

Description

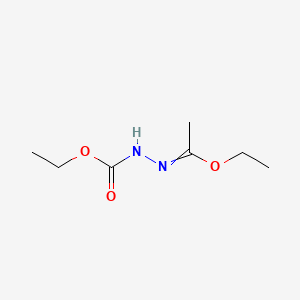

Ethyl (1-ethoxyethylidene)carbazate (CAS 58910-28-4) is a carbazate derivative with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.2 g/mol . Its structure features an ethoxyethylidene group attached to a carbazate backbone, which confers unique reactivity and stability. Key physicochemical properties include a LogP of 1.49 (indicating moderate lipophilicity) and a density of 1.07 g/cm³ . This compound is primarily used as an intermediate in organic synthesis, particularly in forming hydrazones and cyclization products, as seen in its reaction with o-phthalaldehyde (OPA) to yield phthalazin-1-ol derivatives .

Properties

CAS No. |

58910-28-4 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

ethyl N-ethoxycarbonylethanehydrazonate |

InChI |

InChI=1S/C7H14N2O3/c1-4-11-6(3)8-9-7(10)12-5-2/h4-5H2,1-3H3,(H,9,10) |

InChI Key |

TYDLVSRFOJZHPQ-UHFFFAOYSA-N |

SMILES |

CCOC(=NNC(=O)OCC)C |

Canonical SMILES |

CCOC(=NNC(=O)OCC)C |

Other CAS No. |

58910-28-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Carbazate (CAS 4114-31-2)

- Structure : Lacks the ethoxyethylidene group, featuring a simpler carbazate structure.

- Synthesis : Prepared via solvent-free reactions with isocyanates to yield semicarbazides (e.g., 1-ethoxycarbonyl-4-phenyl-semicarbazide) in 20–30 minutes with yields >90% .

- Applications : Widely used in synthesizing urazoles, pharmaceuticals, and metal complexes (e.g., Co(II)/Zn(II) complexes with thermal stability up to 350°C) .

- Toxicity : Increases red blood cell hemolysis at low concentrations, unlike its polymerized derivatives .

Polyvinyl Alcohol Carbazate (PVAC)

- Structure : Polymer backbone functionalized with carbazate moieties.

- Reactivity : Targets carbonyl groups via nucleophilic nitrogen, forming stable bonds with enhanced electron stabilization compared to amines .

- Applications : Demonstrates antitumoral activity (peak efficacy at ~100 µg/mL) without linear dose dependency . Unlike ethyl carbazate, PVAC reduces hemolysis, highlighting the role of polymer conjugation in mitigating toxicity .

1-Ethoxycarbonyl-4-substituted-semicarbazides

- Synthesis : Generated from ethyl carbazate and isocyanates under solvent-free conditions in 20 minutes .

- Advantages : High yields (>90%), minimal solvent use, and scalability for pharmaceutical intermediates (e.g., urazole precursors).

- Contrast : Ethyl (1-ethoxyethylidene)carbazate’s extended conjugation may reduce reactivity in semicarbazide formation but enable cyclization pathways .

Functional and Application-Based Comparisons

Hydrazone Formation and Cyclization

Thermal Stability

Industrial and Biomedical Relevance

- PVAC : Used in drug delivery and antitumoral applications due to polymer-enhanced biocompatibility .

Data Tables

Table 1: Key Properties of this compound and Analogs

Preparation Methods

General Synthetic Route

The common synthetic strategy to prepare ethyl (1-ethoxyethylidene)carbazate involves the reaction of ethyl carbazate (ethyl hydrazinecarboxylate) with acetaldehyde or its ethoxy-substituted derivatives. This reaction forms an ethoxyethylidene-substituted hydrazinecarboxylate intermediate, which is the compound of interest.

- Reactants: Ethyl carbazate and acetaldehyde or ethoxy-substituted aldehyde

- Solvent: Often no solvent or minimal solvent; sometimes ethanol or ethyl acetate used for recrystallization

- Temperature: Heating to melt or reflux conditions around 110–130°C

- Time: 1–10 hours depending on scale and specific procedure

- Atmosphere: Usually under nitrogen or inert atmosphere to avoid oxidation

Specific Preparation Example

A representative preparation reported involves the following:

- Reactants: 0.870 g (5 mmol) of ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate (prepared by literature method) and 0.853 g (5 mmol) of 4-chlorobenzohydrazide

- Procedure: The mixture is heated to melt at approximately 110–115°C and then refluxed for 2 hours at 130°C.

- Outcome: The reaction produces the this compound derivative, which can then be used for further cyclization or biological activity studies.

Alternative Synthetic Approaches

Other methods involve:

- Condensation with hydrazine derivatives: Ethyl carbazate derivatives are reacted with hydrazinecarboxylates bearing ethoxy or aryl substituents under reflux in solvents like ethyl acetate or ethanol, typically at 60–100°C for several hours.

- Reflux with malonohydrazide or cyanoacetohydrazide: This method produces related carbamate derivatives via heating at 95–100°C for 1–2 hours, followed by recrystallization from solvents such as acetone or ethyl acetate.

- Neutralization and recrystallization: After reaction completion, neutralization with ammonia or potassium carbonate solution is common to precipitate the product, which is then purified by recrystallization from ethyl acetate, ethanol-water mixtures, or petroleum ether mixtures.

Reaction Conditions and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 60–130°C | Heating to melt or reflux conditions |

| Reaction time | 1–10 hours | Depends on reactants and scale |

| Solvent | Ethanol, ethyl acetate, petroleum ether | Used mainly for recrystallization |

| Yield | 70–80% | High purity achieved by recrystallization |

| Purification method | Filtration and recrystallization | Ethyl acetate or ethanol-water mixtures preferred |

Analytical Characterization

The prepared this compound and its derivatives are characterized by:

- Melting point: Typically in the range 105–136°C depending on substituents and purity.

- Infrared spectroscopy (IR): Key bands include NH stretching (~3100 cm⁻¹), CN stretching (~2250 cm⁻¹), and C=O stretching (~1720–1740 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for ethoxy groups and hydrazine protons.

- Elemental analysis: Confirms the molecular formula with close agreement between calculated and found values.

Research Findings and Notes

- The preparation of this compound is often a preliminary step for synthesizing biologically active heterocycles such as 1,2,4-triazoles, which have antimicrobial and pharmacological properties.

- The reaction is sensitive to temperature and stoichiometry; precise control ensures high yield and purity.

- The compound is stable under standard laboratory conditions but should be stored away from moisture and heat to prevent hydrolysis or decomposition.

- The use of ethoxy substituents enhances the solubility and reactivity of the intermediate in subsequent synthetic steps.

Summary Table of Preparation Methods

Q & A

Basic: How can ethyl (1-ethoxyethylidene)carbazate be utilized in the synthesis of metal complexes, and what analytical techniques are essential for characterizing their structures?

Ethyl carbazate serves as a ligand in synthesizing transition metal complexes, such as Co(II) and Zn(II) nitrate complexes. The synthesis involves slow evaporation from aqueous solutions to grow single crystals. Structural characterization requires X-ray diffraction to determine space groups (e.g., monoclinic ) and bond geometries. Complementary techniques include IR spectroscopy for ligand coordination analysis and thermogravimetric analysis (TG-DTG/DSC) to assess thermal stability up to 350°C, where metal oxides remain as residues .

Advanced: When synthesizing semicarbazides from ethyl carbazate, how do solvent-free conditions impact reaction kinetics and purity, and what methods validate completion?

Solvent-free synthesis via mechanochemical grinding with isocyanates achieves high yields (>90%) in 20–30 minutes. Reaction kinetics are accelerated due to reduced diffusion barriers, monitored by TLC for real-time progress. Product isolation involves minimal solvent use (e.g., n-hexane washing), enhancing purity. The 1:1 molar ratio of ethyl carbazate to isocyanate ensures stoichiometric control, validated by NMR and elemental analysis .

Basic: What are the standard protocols for determining the crystal structure of ethyl carbazate derivatives, and how are space groups identified?

Crystal structures are resolved via single-crystal X-ray diffraction. Data collection and refinement use programs like SHELXL for small-molecule crystallography. Space groups (e.g., ) are identified through systematic absences in diffraction patterns. Conformational analysis (e.g., sofa conformation of pyrimidine rings) and intermolecular interactions (C–H···O/N hydrogen bonds) are mapped using software like Olex2 or Mercury .

Advanced: How does the molecular conformation of ethyl carbazate derivatives influence their intermolecular interactions in crystal lattices?

Non-planar conformations, such as the sofa conformation in thiazolopyrimidine derivatives, dictate packing via weak hydrogen bonds (e.g., rings) and π–π stacking. Axial positioning of substituents (e.g., 3-methoxyphenyl groups) creates dihedral angles (~84°) that influence crystal symmetry and stability. These interactions are critical for predicting solubility and crystallinity in drug design .

Advanced: Why does polyvinyl alcohol carbazate (PVAC) exhibit antitumoral activity while ethyl carbazate does not, and how can this be experimentally verified?

PVAC’s high molecular weight enables multivalent interactions with cellular targets, unlike the monomeric ethyl carbazate. ATP-based viability assays show PVAC reduces cell viability at ~100 µg/mL, whereas ethyl carbazate and PVA backbone alone are inert. Experimental verification involves comparing dose-response curves and confirming carbazate group density (~5:1 PVA-to-carbazate ratio) via FTIR or UV-Vis .

Advanced: How can researchers address contradictions in reaction outcomes when ethyl carbazate is used in cyclization reactions, such as unexpected byproduct formation?

Byproduct formation (e.g., diethyl hydrazinedicarboxylate) arises from over-oxidation of intermediates. Mechanistic studies using isotopic labeling or trapping experiments can identify pathways. Optimizing oxidant equivalents (e.g., NBS vs. iodine) and reaction stoichiometry minimizes side reactions. Kinetic monitoring via HPLC or in situ IR helps refine conditions for selective product formation .

Basic: What safety precautions are necessary when handling ethyl carbazate in laboratory settings?

Refer to SDS guidelines: use PPE (gloves, goggles) to prevent skin/eye irritation. Avoid inhalation (respiratory effects) and work in a fume hood. Acute toxicity data (e.g., LD50) should inform handling protocols. Spills require neutralization with inert absorbents and disposal as hazardous waste .

Advanced: In the context of green chemistry, what methodologies optimize the synthesis of ethyl carbazate derivatives while minimizing environmental impact?

Solvent-free mechanochemical synthesis reduces waste and energy use. Grinding in a mortar-pestle system achieves near-quantitative yields without purification. Alternative methods include microwave-assisted reactions for faster kinetics. Life-cycle assessment (LCA) metrics can compare the environmental footprint of traditional vs. green protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.